INCB053914 was developed by Incyte Corporation and is classified as an antineoplastic agent. Its primary mechanism involves the inhibition of PIM kinase activity, which plays a critical role in oncogenic signaling pathways. By targeting these kinases, INCB053914 aims to overcome resistance mechanisms often observed in cancer therapies .
The synthesis of INCB053914 involves a rational drug design approach that utilizes structure-activity relationship (SAR) studies to optimize potency and selectivity against PIM kinases. The compound was synthesized through a series of chemical reactions that included the formation of amides and the introduction of bulky groups to enhance binding affinity to the kinase's active site. Specific methods employed include:
The molecular structure of INCB053914 features a complex arrangement that allows for effective binding to the ATP-binding site of PIM kinases. Key structural characteristics include:
X-ray crystallography studies have provided insights into how INCB053914 interacts with the kinase's active site, revealing critical interactions that stabilize its binding .
INCB053914 undergoes several biochemical reactions upon administration:
The mechanism of action for INCB053914 primarily involves:
INCB053914 exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability profiles .
INCB053914 has potential applications in several areas:
PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) constitute a family of serine/threonine kinases comprising three highly homologous isoforms: PIM1, PIM2, and PIM3. These kinases function as crucial downstream effectors of oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and FLT3, which are frequently dysregulated in hematologic malignancies and solid tumors [3] [6]. Unlike many kinases requiring activation through phosphorylation, PIM kinases are constitutively active and primarily regulated through transcriptional control and protein stability [3] [4]. Their overexpression is a well-documented feature in diverse cancers, with PIM1 and PIM2 being particularly prominent in hematological contexts:
Table 1: PIM Kinase Isoform Expression and Association with Cancer Types
Isoform | Primary Malignancies | Key Substrates | Clinical Association |
---|---|---|---|
PIM1 | AML, MCL, DLBCL, TNBC | p21, c-MYC, BAD | Poor prognosis, chemotherapy resistance |
PIM2 | MM, DLBCL, CLL | BAD, 4E-BP1 | Aggressive disease, survival signaling |
PIM3 | Solid tumors (pancreatic, gastric, liver) | BAD, p70S6K | Metastasis, poor survival |
The development of effective PIM-targeted therapies faces a significant challenge: functional redundancy and compensatory upregulation among the three isoforms. Preclinical evidence demonstrates that inhibiting a single PIM isozyme (e.g., PIM1) often leads to transcriptional upregulation of the others (e.g., PIM2 or PIM3), thereby sustaining oncogenic signaling and limiting the efficacy of selective inhibitors [4] [8]. This compensatory mechanism is frequently observed in AML and MM models, where PIM2 upregulation compensates for PIM1 inhibition. Additional rationale includes:
Table 2: Preclinical Evidence Supporting Pan-PIM Inhibition Strategies
Challenge | Mechanistic Insight | Experimental Evidence |
---|---|---|
Compensatory upregulation | PIM1 inhibition → ↑ PIM2/PIM3 transcription | KG-1a AML cells: PIM2 increased 2.5-fold after PIM1 suppression |
Pathway crosstalk | PIMs phosphorylate shared substrates with PI3K/AKT (BAD, 4E-BP1) | Synergy with parsaclisib (PI3Kδi) in DLBCL xenografts |
Structural resistance | PIM2 hinge region less accessible than PIM1 | INCB053914 designed for balanced PIM1/2/3 inhibition (IC50: 0.24/30/0.12 nM) |
INCB053914 (Uzansertib) represents a third-generation, ATP-competitive pan-PIM kinase inhibitor specifically engineered to overcome limitations of earlier compounds. Its discovery leveraged structure-based drug design targeting the unique ATP-binding pocket conserved across PIM1, PIM2, and PIM3 [4] [8]. Key features include:
Table 3: Key Molecular and Functional Properties of INCB053914
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Weight | 513.52 (free base); 611.51 (phosphate) | Optimal pharmacokinetics |
IC50 (PIM1/PIM2/PIM3) | 0.24 nM / 30.0 nM / 0.12 nM | Balanced pan-isoform inhibition |
Selectivity (kinase panel) | >475-fold vs. 50+ kinases; RSK2 IC50=7.1 µM | Minimizes off-target toxicity |
Solubility | 18 mg/mL in DMSO (phosphate salt) | Enhanced bioavailability |
Key cellular effects | ↓p-BAD (IC50=4–27 nM), ↓MYC signaling, cell cycle arrest | Antitumor efficacy in hematologic models |
Preclinical Efficacy: In vivo studies using AML (MOLM-16) and MM (KMS-12-BM) xenograft models demonstrated dose-dependent tumor growth inhibition (25–100 mg/kg BID orally). Significant suppression of BAD phosphorylation (IC50 = 70–145 nM in tumors) confirmed target engagement [1] [4] [8]. Combination regimens showed additive/synergistic effects:
Clinical Translation: Phase 1/2 trials (NCT02587598) confirmed pharmacodynamic inhibition of PIM substrates in patient blood samples. Though monotherapy clinical responses were limited, combinations with azacitidine (AML) or ruxolitinib (myelofibrosis) showed preliminary activity, supporting the preclinical rationale for synergy [2] [6].
Table 4: Preclinical Tumor Models Demonstrating INCB053914 Efficacy
Model Type | Cell Line/Patient-Derived | Key Findings | Combination Synergy |
---|---|---|---|
AML xenograft | MOLM-16 | 70% tumor growth inhibition (100 mg/kg BID, 15 days); ↓p-BAD (IC50=70 nM) | Cytarabine (additive effect) |
MM xenograft | KMS-12-BM | 65% TGI (100 mg/kg BID); ↓p-BAD (IC50=145 nM) | PI3Kδ inhibitor (synergistic) |
DLBCL model | Pfeiffer | Suppressed S6/4E-BP1 phosphorylation at 0.3–1 µM | JAK1/2 inhibition (ruxolitinib) |
Primary cells | AML patient blasts | Reduced viability ex vivo; substrate dephosphorylation | Azacitidine (enhanced apoptosis) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: